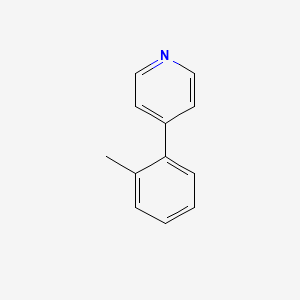

4-(2-Methylphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

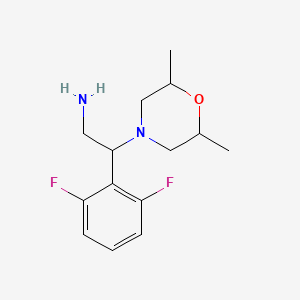

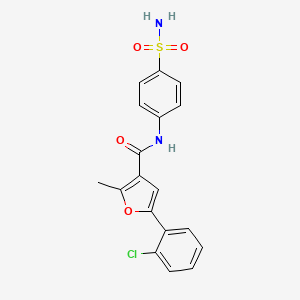

4-(2-Methylphenyl)pyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds containing a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. The specific structure of 4-(2-Methylphenyl)pyridine includes a methyl group attached to the phenyl ring, which is in turn connected to the pyridine ring at the 4-position.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multi-step reactions. For example, a modified Chichibabin reaction was used to synthesize a pyridine-containing aromatic diamine monomer, which was then used to create a series of novel polyimides . Another synthesis method described the electrochemically induced S_RN1 reaction to obtain 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines . These methods highlight the versatility in the synthesis of pyridine derivatives, which can be tailored to introduce various functional groups and achieve desired properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a pyridine derivative was reported to be triclinic with specific unit cell parameters, and the pyridine and phenyl rings were found to be planar . Another study reported the crystal structure of a pyridine derivative to be monoclinic with the pyrazole, pyridine, and pyran rings being almost coplanar . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds. For example, the reaction of a pyridine carbonitrile with arylidene malononitrile afforded isoquinoline derivatives . Additionally, pyridine derivatives can react with different reagents such as ammonium acetate, hydrazine hydrate, and malononitrile to yield pyrido pyrimidine derivatives, pyrazolo-pyridine derivatives, and naphthyridine derivatives, respectively . These reactions demonstrate the reactivity and functionalization potential of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing diamines exhibited high solubility in polar solvents, high glass transition temperatures, and excellent thermal stability . The introduction of substituents such as methyl groups can affect the solubility, thermal stability, and mechanical properties of these compounds . The study of these properties is essential for the development of materials with specific performance characteristics.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

- Scientific Field : Medicinal Chemistry

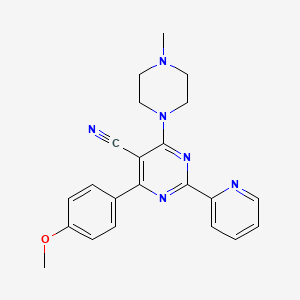

- Application Summary : 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound derived from 4-(2-Methylphenyl)pyridine, has been found to have antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

- Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .

- Results : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Clinical Diversity

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridine, including 4-(2-Methylphenyl)pyridine, is a key component in more than 7000 existing drug molecules of medicinal importance .

- Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results : Pyridine-based molecules have shown high potency and selectivity in many biological systems .

Ligand in Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine, a compound related to 4-(2-Methylphenyl)pyridine, is used as a ligand in the synthesis of terpyridine Ru (II) complexes and terpyridine based Cd (II) and Hg (II) complexes .

- Methods of Application : The compound is used as a ligand in the synthesis process .

- Results : The synthesized complexes have potential applications in various fields .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

Safety And Hazards

While specific safety and hazard information for 4-(2-Methylphenyl)pyridine is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)